Ailver(I) pivalate
Description
Significance in Contemporary Chemical Synthesis and Materials Science
In modern materials science, Silver(I) pivalate (B1233124) is principally recognized as a volatile precursor for creating thin films and nanoparticles. mdpi.com Its ability to be sublimed under vacuum at temperatures between 230-250°C makes it suitable for gas-transport deposition methods such as Chemical Vapor Deposition (CVD) and Atomic Layer Epitaxy (ALE), a variant of Atomic Layer Deposition (ALD). researchgate.netjournaldephysique.org These techniques are crucial for fabricating high-tech electronic and optical components. For instance, Silver(I) pivalate has been successfully used as a precursor in ALE experiments for the growth of Silver-doped Strontium Sulfide (SrS:Ag) thin films. journaldephysique.org The thermal stability and volatility of silver carboxylates like silver pivalate are key properties that determine their effectiveness as ALD precursors. researchgate.net
The structure of Silver(I) pivalate consists of dimeric units linked by bridging Ag-O bonds, forming polymeric chains. researchgate.netjournaldephysique.org This structure influences its physical properties, including its general insolubility in common solvents, which necessitates the use of strongly polar solvents for any solution-based studies. rsc.org In a nitrogen atmosphere, it decomposes to form metallic silver at temperatures ranging from 120 to 250°C. researchgate.net
While the broader class of silver(I) salts are known to be crucial additives in transition-metal-catalyzed reactions, such as C-H activation, the specific role of Silver(I) pivalate in these synthetic applications is less commonly detailed. nih.gov However, its function as a stable, handleable source of silver(I) ions makes it a compound of interest for developing new synthetic methodologies.
Table 1: Physical and Structural Properties of Silver(I) Pivalate
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₅H₉AgO₂ | americanelements.com |
| Molecular Weight | 208.99 g/mol | americanelements.com |
| Appearance | Colorless Powder | americanelements.com |
| Crystal Structure | Polymeric chains of dimeric units | researchgate.netresearchgate.net |
| Intradimer Ag-O Bond Lengths | 2.17 Å and 2.20 Å | researchgate.net |
| Sublimation Temperature | 230-250°C (at 0.01-0.03 torr) | journaldephysique.org |
| Decomposition Temperature | 120-250°C (in N₂ atmosphere) | researchgate.net |
Historical Context of Silver(I) Carboxylates as Chemical Reagents and Precursors
The study and use of silver(I) carboxylates, the class of compounds to which Silver(I) pivalate belongs, has a rich history in chemistry. rsc.org These compounds have long been utilized as reagents and intermediates in various chemical transformations. google.com Structurally, many silver carboxylates form dimeric motifs, which are considered inorganic analogs of the well-known dimerization of carboxylic acids. rsc.orgwikipedia.org This structural characteristic, often involving bridging carboxylate ligands, can be extended to form more complex coordination polymers. rsc.orgmdpi.com
Historically, the synthesis of silver carboxylates has been straightforward, often achieved through metathesis reactions. A common method involves reacting a silver salt, such as silver nitrate (B79036), with an alkali metal salt of a carboxylic acid in an aqueous solution. researchgate.netrsc.org Another approach is the reaction of silver oxide with the corresponding organic carboxylic acid. google.commdpi.com The typical insolubility of many silver carboxylates in water facilitates their synthesis, as they can be easily isolated as precipitates. rsc.org
In organic synthesis, silver carboxylates have served as precursors for other reactive species. A renewed interest in these compounds has been driven by their use as precursors to carbonyl hypoiodites. rsc.org Furthermore, silver salts, including various carboxylates, are widely employed as additives or catalysts in organic reactions. They play roles as oxidants to enable catalytic turnover or facilitate the formation of reactive cationic species in catalytic cycles. nih.gov Silver-catalyzed carboxylation reactions, which utilize carbon dioxide to form carboxylic acid derivatives, represent another important application area for this class of compounds. rsc.orgrsc.orgsemanticscholar.org The versatility and reactivity of silver(I) carboxylates have thus secured their place as foundational reagents in both inorganic and organic chemistry.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
silver;2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Ag/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLESIOBKYPIHQI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[Ag+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9AgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Coordination Chemistry of Silver I Pivalate
Preparative Routes for Silver(I) Pivalate (B1233124)
The synthesis of silver(I) pivalate can be achieved through several methods, primarily categorized into solution-phase strategies and direct interaction methods for the formation of its adducts.
Solution-Phase Synthetic Strategies
A common and straightforward method for the preparation of silver(I) pivalate involves the reaction of a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), with a pivalate salt in an aqueous solution. For instance, the reaction between silver nitrate and potassium pivalate results in the precipitation of silver(I) pivalate due to its limited solubility in water. researchgate.netresearchgate.net This precipitation facilitates its separation and purification. The synthesis can also be carried out by reacting silver nitrate with pivalic acid in the presence of a base like sodium hydroxide (B78521) to form the sodium pivalate in situ, which then reacts with silver nitrate. rsc.org
Another approach involves the in-situ assembly from silver(I) oxide (Ag₂O), a neutral ligand, and the corresponding β-diketone in an organic solvent under an inert atmosphere, which is a method more broadly applied to silver β-diketonates but highlights a potential synthetic pathway for related carboxylates. mdpi.com
Direct Interaction Methods for Adduct Formation
Adducts of silver(I) pivalate, which are complexes formed with neutral ligands, are often synthesized through the direct interaction of pre-synthesized silver(I) pivalate with the desired ligand in an appropriate solvent. mdpi.com For example, the reaction of silver(I) pivalate with a Lewis base such as a tertiary phosphine (B1218219) in an inert atmosphere yields the corresponding adduct. mdpi.com The stoichiometry of the resulting adduct, whether it is monomeric, dimeric, or polymeric, can be influenced by the nature of the ligand and the reaction conditions. mdpi.com This method is particularly useful for modifying the physical properties of silver(I) pivalate, such as its volatility.
Ligand Coordination and Complexation Studies
The coordination chemistry of silver(I) pivalate is dominated by its interaction with Lewis bases, leading to the formation of various adducts. The nature of the coordinating ligand significantly impacts the structure, stability, and reactivity of the resulting complex.
Formation of Silver(I) Pivalate Adducts with Lewis Bases
Silver(I) pivalate readily forms adducts with a variety of Lewis bases, particularly those containing soft donor atoms like phosphorus and nitrogen, which have a strong affinity for the soft silver(I) ion. mdpi.com
Phosphine Adducts: Tertiary phosphines (PR₃) are common ligands for silver(I) carboxylates. For example, the reaction of silver(I) pivalate with tri(n-butyl)phosphine (P(n-Bu)₃) yields a complex with altered thermal properties. researchgate.net The formation of these adducts can break down the polymeric structure of silver(I) pivalate, leading to monomeric or dimeric species that are more volatile. mdpi.com
Nitrogen-Containing Ligand Adducts: Nitrogen-containing ligands, such as pyridines and amines, also coordinate to silver(I) pivalate. The coordination number of the silver(I) ion in these complexes can vary, leading to different geometries, including linear, trigonal, and tetrahedral. researchgate.netnih.gov The formation of these adducts is a strategy to desensitize highly sensitive silver compounds, as demonstrated with silver fulminate (B1208216) complexation with nitrogen-rich azole ligands. at.uanih.gov
| Ligand Type | Example Ligand | Resulting Adduct Structure | Reference |
| Tertiary Phosphine | Tri(n-butyl)phosphine | Dimeric units | researchgate.net |
| Nitrogen-rich Azole | 4,4′-bis(1,2,4-triazole) | Tetrameric clusters forming 3D network | at.ua |
| Pyridine (B92270) | 2-methylpyridine | 1:2 adduct | griffith.edu.au |
Influence of Ligand Environment on Reactivity and Performance
The ligand environment around the silver(I) center plays a critical role in determining the reactivity and performance of silver(I) pivalate, especially in its application as a precursor for material deposition. The coordination of a neutral ligand can significantly increase the thermal stability and volatility of the complex. researchgate.net For instance, the complex of silver(I) pivalate with tri(n-butyl)phosphine sublimes congruently, indicating enhanced stability in the gas phase compared to the parent carboxylate. researchgate.net
The steric and electronic properties of the ligands can be tuned to control the reactivity of the metal center. researchgate.net A rigid ligand environment can pre-organize the metal center for specific reactions and can enhance the nucleophilicity of the silver ion. researchgate.net The formation of adducts can also prevent the decomposition of the silver precursor during sublimation, which is a common issue with transition metal complexes. researchgate.net
Polymeric Association and its Influence on Precursor Volatility and Reactivity
In the solid state, silver(I) pivalate exhibits a polymeric structure. researchgate.netrsc.org X-ray diffraction studies have revealed that it consists of dimeric units that are further linked into polymeric chains through additional Ag-O bonds. researchgate.net This polymeric association is a result of the bridging nature of the carboxylate ligands and argentophilic (Ag···Ag) interactions. journaldephysique.org
This polymeric structure significantly influences the physical properties of silver(I) pivalate, particularly its volatility. The strong intermolecular interactions within the polymer lead to a relatively low volatility, requiring high temperatures for sublimation (230-250°C under vacuum). journaldephysique.org This can be a disadvantage in chemical vapor deposition (CVD) applications where a volatile and thermally stable precursor is required.
The formation of adducts with Lewis bases, as discussed in section 2.2.1, is a key strategy to overcome the low volatility of silver(I) pivalate. By coordinating to the silver centers, these ligands can break the polymeric chains, leading to the formation of discrete, lower molecular weight species that are more easily vaporized. mdpi.com For example, phosphine-stabilized silver carboxylato complexes are thermally stable enough for use in atomic layer deposition (ALD). researchgate.net
The reactivity of silver(I) pivalate as a precursor is also linked to its structure. The polymeric nature can affect its decomposition pathway. Upon heating, the compound decomposes to metallic silver. researchgate.net The temperature of decomposition and the purity of the resulting silver can be influenced by the coordination environment. For instance, in a nitrogen atmosphere, silver carboxylates decompose to silver at temperatures between 120 and 250°C. researchgate.net
| Property | Silver(I) Pivalate | Silver(I) Pivalate Adducts |
| Structure | Polymeric chains of dimeric units researchgate.net | Monomeric, dimeric, or low-nuclearity complexes mdpi.com |
| Volatility | Low, sublimes at 230-250°C (0.01-0.03 torr) journaldephysique.org | Generally higher than the parent carboxylate researchgate.net |
| Thermal Stability | Decomposes to Ag at 120-250°C in N₂ researchgate.net | Often enhanced, can sublime without decomposition researchgate.net |
Silver I Pivalate As a Precursor in Advanced Thin Film and Nanomaterial Fabrication
Utilization in the Growth of Metallic Silver Thin Films
Silver(I) pivalate (B1233124) has been extensively studied for its utility in depositing metallic silver thin films. These films are desirable for their excellent electrical conductivity, making them essential in microelectronics and for enhancing the performance of high-critical-temperature superconductors google.com. Research indicates that silver(I) pivalate can be sublimed under dynamic vacuum at temperatures between 230-250°C, allowing for its transport to the deposition chamber journaldephysique.orgresearchgate.net. When used in Metal-Organic Chemical Vapor Deposition (MOCVD), silver(I) pivalate has demonstrated the ability to produce dense and conductive silver layers researchgate.net. For instance, deposition rates of up to 10 μm/h have been achieved, with carbon-free deposits obtained at temperatures of 310°C and above researchgate.net.
Role of Co-Reagents and Atmospheric Conditions in Deposition Processes
The quality and characteristics of the deposited silver films are significantly influenced by the co-reagents and atmospheric conditions employed during the CVD process. Silver(I) pivalate solutions, often containing amines or nitriles, can be used as precursors google.com. The deposition chamber is typically maintained under an oxygen or hydrogen atmosphere, with pressures often kept below 15 Torr google.com. Hydrogen or oxygen can be introduced as mixtures with nitrogen. The presence of co-reagents like diisopropylamine (B44863) in a mesitylene (B46885) solvent, along with controlled oxygen flow rates, has been shown to yield silver films with specific properties google.com. For example, using a mesitylene-diisopropylamine solution with silver pivalate, silver films were deposited at temperatures of 250°C and 7.5 Torr, achieving a growth rate of 0.43 μm/h google.com.
Mechanistic Pathways of Silver(I) Pivalate Decomposition in CVD
The decomposition of silver(I) pivalate under CVD conditions is a critical aspect of the deposition process. While specific detailed mechanisms can vary with conditions, it is understood that the compound undergoes thermal decomposition to yield metallic silver researchgate.netmdpi.com. Studies suggest that at atmospheric pressure, silver carboxylates like silver pivalate decompose with the release of metal and carbon dioxide, with process temperatures and volatile organic products being dependent on the specific alkyl group (R) in the carboxylate mdpi.com. At reduced pressures, sublimation is possible, enabling gas-phase transport researchgate.net. Research into related silver complexes indicates that decomposition can involve pathways such as homolysis of C-H bonds or σ-bond metathesis, depending on the co-reagents and conditions researchgate.net. The thermal stability of silver carboxylates generally increases with the bulkiness of the R group, with pivalate (t-Bu) being among the more stable researchgate.net.
Formation of Silver Nanostructures via Controlled CVD Methods
Controlled CVD methods utilizing silver(I) pivalate can lead to the formation of silver nanostructures. While direct formation of nanoparticles via CVD from silver pivalate is less commonly detailed than thin film deposition, the precursor's volatility and decomposition characteristics are foundational for such processes researchgate.netmdpi.com. The ability to control deposition parameters like temperature, pressure, and precursor concentration allows for the manipulation of nucleation and growth, which are key to forming nanostructures. Research on similar silver precursors highlights that the CVD approach, when optimized, can yield silver films with nanocrystalline structures, and the early stages of growth can involve the formation of separate agglomerates, which are the building blocks for larger nanostructures mdpi.com.
Reactivity and Mechanistic Investigations of Silver I Pivalate in Organic and Organometallic Reactions
Role as an Additive in C-H Activation Reactions
Silver(I) salts, including Silver(I) pivalate (B1233124), are widely employed as additives in transition-metal-catalyzed C-H activation reactions. They play a crucial role in enhancing reaction rates, improving yields, and enabling the functionalization of previously unreactive substrates. The precise function of silver additives can vary, ranging from acting as terminal oxidants or halide scavengers to facilitating the formation of active catalytic species or even directly engaging in C-H bond activation. nih.govrsc.orgresearchgate.netresearchgate.net
Palladium-Catalyzed C-H Functionalization Mechanisms
In palladium-catalyzed C-H functionalization, Silver(I) salts frequently serve as essential additives. While traditionally thought to act as terminal oxidants or halide scavengers to regenerate the active palladium catalyst, recent research indicates more complex roles. For instance, in the direct allylation of aryl C-H bonds, Silver(I) pivalate, ligated by a phosphine (B1218219), has been shown to react with arenes to form arylsilver(I) species, likely through a concerted metalation-deprotonation (CMD) pathway. This activated aryl moiety is then transferred to a palladium(II) intermediate, which is formed via oxidative addition of the allylic pivalate to a Pd(0) complex. The process culminates in reductive elimination to yield the allyl-aryl coupled product. nih.gov Mechanistic studies have even led to the isolation and characterization of competent arylsilver complexes, demonstrating their direct involvement in the catalytic cycle. nih.govwhiterose.ac.ukacs.org Furthermore, phosphine-ligated Ag(I)-carboxylates, such as Silver(I) pivalate, can directly promote C-H activation on electron-deficient arenes, forming Ag-aryl intermediates that undergo transmetalation with palladium intermediates. rsc.org This highlights a synergistic catalytic process where silver actively participates in the C-H bond cleavage. researchgate.netwhiterose.ac.ukacs.org
Ruthenium-Catalyzed C-H Activation and Ligand Exchange Processes
Silver(I) salts are also integral to many ruthenium-catalyzed C-H activation reactions. For example, the commonly used pre-catalyst [Ru(p-cymene)Cl2]2 often requires silver additives to facilitate C-H activation. nih.govrsc.org Silver hexafluoroantimonate (AgSbF6) is frequently employed in conjunction with ruthenium catalysts for various C-H functionalizations, including ortho-C-H alkenylation of phenols and distal C(sp2)–H functionalization of aryl acetamide (B32628) analogues. nih.govrsc.org In some instances, silver salts are crucial for generating the active cationic ruthenium species. nih.govrsc.orgresearchgate.net For instance, in the ruthenium-catalyzed ortho-C-H acyloxylation of 2-aroyl-imidazoles, silver(I)-carbonate in combination with a carboxylic acid is used to form the active catalyst. nih.govrsc.org
Iridium-Catalyzed C-H Functionalization Pathways
Silver(I) salts are frequently used as additives in iridium-catalyzed C-H functionalization reactions. The pre-catalyst [Cp*IrCl2]2, when reacted with additives like silver carbonate (Ag2CO3) or silver hexafluoroantimonate (AgSbF6), generates active iridium species. nih.govrsc.org AgSbF6, in particular, can promote the reaction by abstracting residual chlorides, forming AgCl and the active catalytic species. nih.govrsc.org In iridium-catalyzed C-H amidation reactions, silver carboxylates like silver pivalate and silver acetate (B1210297) play a role in the C-H activation step, influencing regioselectivity. For example, silver pivalate has been shown to increase C7 selectivity in the amidation of N-pivaloylindoles, whereas silver trifluoroacetate (B77799) favors C2 functionalization. nih.govacs.org This suggests that the stereoelectronic properties of the carboxylate ligand are critical in determining the selectivity of the C-H cleavage. nih.govacs.org
Cobalt-Catalyzed C-H Activation Principles
Silver salts also find application in cobalt-catalyzed C-H activation. For instance, in cobalt-catalyzed C-H acyloxylation of picolinamides, silver carboxylates are used under cobalt catalysis. mdpi.com The mechanism often involves cobalt(III) intermediates, where silver carboxylates can facilitate C-H bond activation. mdpi.com In some cobalt-catalyzed C-H activation reactions, silver salts can function as oxidants. tdx.cat For example, in the cobalt-catalyzed carbonylation of phenylalanine derivatives, sodium pivalate is used as an additive, and the formation of aryl-Co(III) intermediates has been observed. mdpi.com While pivalic acid is commonly used for relay proton transfer in C-H bond activation via cyclometalation-deprotonation (CMD), other silver salts like AgSbF6 are also employed. researchgate.net
Activation of Electron-Poor and Electron-Rich Arenes
Silver(I) pivalate and other silver carboxylates have demonstrated efficacy in the activation of both electron-poor and electron-rich arenes in C-H functionalization reactions. For electron-deficient arenes, the acidic nature of their C-H bonds often facilitates activation. nih.gov Mechanistic studies have indicated that phosphine-ligated Ag(I) carboxylates can directly activate C-H bonds in electron-deficient arenes, forming Ag-aryl intermediates that then undergo transmetalation with palladium. rsc.orgacs.org The relative reactivity of arenes often parallels the acidity of their C-H bonds, supporting a concerted metalation-deprotonation (CMD) pathway for C-H bond cleavage by metal carboxylates. nih.gov While electron-rich arenes can also be functionalized, the activation of electron-deficient substrates often requires more specific conditions or more potent silver additives. nih.govcardiff.ac.uk
Silver(I) Pivalate in Radical-Mediated Transformations
While the primary focus of Silver(I) pivalate in the literature appears to be its role in transition-metal-catalyzed C-H activation, there are indications of its involvement in radical-mediated processes. For example, one study suggests that a silver-mediated homocoupling of arylboronic acids might occur via a radical mechanism, with silver nanoparticles formed in situ acting as an accelerator. researchgate.net However, detailed mechanistic investigations specifically highlighting Silver(I) pivalate's role in distinct radical-mediated transformations are less prevalent compared to its applications in C-H activation.
Minisci Reaction: Mechanism of Oxidative Decarboxylation and Radical Generationmdpi.com
The Minisci reaction is a powerful method for the alkylation and arylation of electron-deficient aromatic and heteroaromatic compounds via a radical mechanism. Silver(I) salts, including silver pivalate, play a crucial role in initiating this process through oxidative decarboxylation of carboxylic acids wikipedia.orgnewdrugapprovals.orgunipv.it. The general mechanism involves the generation of a carbon-centered radical from a carboxylic acid precursor. This is typically achieved through a single-electron transfer (SET) process facilitated by a silver(I) species in the presence of an oxidizing agent, such as persulfate or Selectfluor unipv.itucmerced.edu.
The proposed mechanism involves the oxidation of silver(I) to a higher oxidation state, such as silver(II), which then abstracts a hydrogen atom from the carboxylic acid. This step is followed by the decarboxylation of the resulting carboxylate radical, yielding the desired carbon-centered radical wikipedia.orgnewdrugapprovals.org. This radical species then adds to the electron-deficient aromatic or heteroaromatic substrate. For instance, in the reaction of pyridine (B92270) with pivalic acid, silver salts facilitate the generation of the tert-butyl radical, which subsequently adds to the protonated pyridine ring wikipedia.org.
Regioselectivity and Scope in Heterocyclic Alkylationmdpi.com
The Minisci reaction, often employing silver(I) salts, is particularly effective for the functionalization of electron-deficient heterocycles, which are often unreactive towards traditional electrophilic substitution methods like Friedel-Crafts alkylation wikipedia.orgnewdrugapprovals.org. Silver(I) pivalate, by facilitating the generation of various alkyl radicals from pivalic acid and other carboxylic acids, enables the introduction of a wide array of alkyl groups onto these heterocyclic scaffolds unipv.itucmerced.edu.
While the Minisci reaction can sometimes lead to mixtures of regioisomers, modern reaction conditions and the judicious choice of substrates and catalysts can achieve good regioselectivity wikipedia.orgnewdrugapprovals.org. For example, the alkylation of pyridine with pivalic acid using silver salts typically yields 2-tert-butylpyridine (B1266198) wikipedia.org. The scope of this reaction is broad, accommodating various heterocycles, including pyridines, quinolines, isoquinolines, pyridazines, quinoxalines, and quinazolines ucmerced.edu. Furthermore, a range of carboxylic acids, yielding primary, secondary, tertiary, and even acyl radicals, can be utilized, expanding the diversity of achievable products ucmerced.edu.
Table 1: Representative Minisci Reaction with Silver Salts
| Heterocycle | Carboxylic Acid | Radical Generated | Product Example | Typical Silver Salt | Reference |
| Pyridine | Pivalic Acid | tert-Butyl radical | 2-tert-Butylpyridine | Silver Nitrate (B79036) (AgNO₃), Silver(I) pivalate (AgOPiv) | wikipedia.orgucmerced.edu |
| Quinoline | Aromatic Carboxylic Acid | Aryl radical | Arylated quinoline | Silver Nitrate (AgNO₃) | researchgate.net |
| Pyridazine | Isobutyric Acid | Isopropyl radical | Alkylated pyridazine | Silver Nitrate (AgNO₃) | ucmerced.edu |
Ligand Exchange and Catalytic Cycle Participationmdpi.combeilstein-journals.orgresearchgate.net
Silver(I) pivalate, and silver(I) carboxylates in general, are frequently employed as additives or co-catalysts in transition-metal catalyzed reactions, particularly in C-H activation processes researchgate.netrsc.orgnih.govnih.gov. Their role often involves facilitating the formation of catalytically active species through ligand exchange or by acting as Lewis acids.
In many catalytic cycles, pre-catalysts (e.g., palladium or iridium complexes) require activation to generate the active catalytic species. Silver(I) salts, such as silver pivalate, can coordinate with and abstract halide ligands (e.g., chloride) from these pre-catalysts, leading to the formation of highly reactive cationic metal complexes researchgate.netrsc.orgnih.gov. For instance, silver(I) pivalate can react with aryl halides or C-H bonds to form organosilver intermediates, such as arylsilver(I) species, which are crucial for subsequent transmetalation steps in cross-coupling reactions nih.govwhiterose.ac.uk. The pivalate ligand itself can also play a role in the catalytic cycle, potentially acting as a proton acceptor in concerted metalation-deprotonation (CMD) pathways or coordinating to the metal center to influence C-H bond activation rsc.orgacs.org. Furthermore, silver(I) salts can form bimetallic species, bridged by carboxylate ligands, which can cooperatively mediate catalytic transformations rsc.orgnih.govwhiterose.ac.uk.
Impact of Silver(I) Pivalate on Catalytic Activity and Selectivityunipv.itacs.orgbeilstein-journals.org
The inclusion of silver(I) pivalate or other silver(I) salts as additives has been shown to significantly enhance the catalytic activity and selectivity of various transition-metal catalyzed reactions. Silver(I) salts are recognized for their ability to promote reactions that would otherwise be sluggish or unfeasible unipv.itrsc.orgnih.govnih.gov. They can accelerate reaction rates, improve yields, and direct the selectivity of the transformations.
In C-H activation reactions, silver(I) additives can enable the functionalization of previously unreactive substrates or improve the chemoselectivity and regioselectivity of the process rsc.orgnih.gov. For example, in palladium-catalyzed direct allylation, the presence of AgOPiv ligated by a phosphine leads to excellent regioselectivity for the linear (E)-allylated arene nih.gov. In ruthenium-catalyzed olefin metathesis, silver pivalate has been implicated in inducing C-H activation, leading to Z-selective products nih.gov. The broad utility of silver(I) in radical chemistry, as seen in Minisci reactions, is attributed to its high reactivity and selectivity, enabling efficient radical generation and subsequent functionalization unipv.it.
Table 2: Impact of Silver(I) Pivalate/Silver Salts on Catalytic Performance
| Reaction Type | Substrate/System | Silver Additive | Observed Effect | Reference |
| C-H Allylation | Arenes with Allylic Pivalates | AgOPiv (+ phosphine) | Excellent regioselectivity for linear (E)-allylated arene | nih.gov |
| Olefin Metathesis | Ruthenium-catalyzed | AgOPiv | Induced C-H activation, improved Z-selectivity | nih.gov |
| Minisci Reaction | Heterocycles | Silver(I) salts (general) | Enhanced reactivity and selectivity in radical alkylation | unipv.itucmerced.edu |
| C-H Arylation | Simple Arenes | Pivalic acid (as ligand source) | Promoted CMD, enabled Pd-catalyzed arylation | acs.org |
Formation of Reactive Intermediates in Catalytic Cyclesunipv.itacs.orgacs.orgmdpi.com
The catalytic activity of silver(I) pivalate is often mediated by the transient formation of reactive intermediates within the catalytic cycle. These intermediates are crucial for facilitating bond activation and transformation.
In C-H activation processes, silver(I) pivalate can lead to the formation of organosilver species, such as arylsilver(I) complexes, through direct C-H bond cleavage nih.govwhiterose.ac.uk. These species are key intermediates that can undergo transmetalation with other transition metals (e.g., palladium) to facilitate cross-coupling reactions whiterose.ac.uk. Furthermore, silver(I) can act as a single-electron transfer (SET) oxidant, generating radical intermediates that are central to reactions like the Minisci reaction unipv.it. In metal-catalyzed reactions, silver(I) additives can also promote the formation of cationic metal complexes by abstracting halide ligands from pre-catalysts, thereby generating the active catalytic species researchgate.netrsc.orgnih.gov. These intermediates can include cationic iridium or ruthenium complexes, or bimetallic Ag-metal complexes rsc.orgnih.govwhiterose.ac.uk.
Computational and Theoretical Studies on Reaction Mechanismsunipv.itacs.orgresearchgate.netacs.orgresearchgate.netsamaterials.com
Computational and theoretical studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms by which silver(I) pivalate and related silver(I) carboxylates operate in catalytic processes. These studies provide atomic-level insights into reaction pathways, transition states, and energy barriers, complementing experimental observations.
DFT calculations have been employed to investigate C-H activation pathways, helping to explain the influence of directing groups and substituents on reactivity and selectivity acs.orgacs.org. For example, studies have proposed mechanisms involving concerted metalation-deprotonation (CMD) pathways, where the silver center coordinates to the substrate, and the pivalate ligand assists in proton removal nih.gov. These calculations can identify key transition states and quantify the energy required for C-H bond cleavage, providing a deeper understanding of the activation process acs.org. Kinetic isotope effect (KIE) studies, often interpreted in conjunction with computational data, further support proposed mechanisms by probing the rate-determining steps involving bond breaking unipv.it.
Density Functional Theory (DFT) Investigations of Activation Pathwaysunipv.itacs.orgresearchgate.netacs.orgresearchgate.netsamaterials.com
DFT investigations have been pivotal in dissecting the activation pathways involving silver(I) pivalate. These studies aim to map out the potential energy surface of catalytic reactions, identifying critical intermediates and transition states.
For instance, DFT calculations have been used to propose mechanisms for pre-catalyst activation mediated by silver(I) carboxylates, such as potassium pivalate, in C-H activation reactions. These calculations help to understand how the silver species facilitates the formation of active cationic metal complexes, often by abstracting ligands from the pre-catalyst rsc.orgnih.gov. Specific DFT studies have calculated activation energies for C-H activation steps, providing quantitative data on the energetics of these processes. For example, in one study, the cyclometalation of a ruthenium complex was found to have a Gibbs free energy of activation (ΔG‡) of 22.2 ± 0.1 kcal·mol⁻¹ at 25 °C, with specific enthalpy (ΔH‡ = 20.6 ± 0.8 kcal·mol⁻¹) and entropy (ΔS‡ = −5.2 ± 2.6 eu) contributions acs.org. Such detailed mechanistic insights from DFT are crucial for rational catalyst design and optimization.
Table 3: DFT-Derived Energetic Parameters for C-H Activation
| Reaction Step | Calculated Parameter | Value (kcal·mol⁻¹) | Associated Catalyst/System | Reference |
| C-H Activation (Cyclometalation) | ΔH‡ | 20.6 ± 0.8 | Ruthenium complex | acs.org |
| C-H Activation (Cyclometalation) | ΔS‡ | -5.2 ± 2.6 | Ruthenium complex | acs.org |
| C-H Activation (Cyclometalation) | ΔG‡ (at 25 °C) | 22.2 ± 0.1 | Ruthenium complex | acs.org |
Compound List:
Silver(I) pivalate
Pivalic acid
Pyridine
Ammonium persulfate
Selectfluor
Palladium(II) acetate
Ruthenium complexes
Iridium complexes
Modeling of Transition States and Intermediate Species in Silver-Mediated Processes
The intricate mechanisms of organic and organometallic reactions catalyzed or mediated by silver species, particularly silver(I) pivalate, are often elucidated through sophisticated computational modeling techniques. Density Functional Theory (DFT) has emerged as a cornerstone in this field, enabling researchers to probe the energetic landscapes and structural characteristics of transition states and intermediate species that are typically transient and inaccessible through direct experimental observation escholarship.orgsnnu.edu.cnmdpi.com. These computational investigations are crucial for understanding reaction pathways, predicting selectivity, and ultimately designing more efficient catalytic systems.
Silver(I) pivalate, with its sterically demanding pivalate ligand, plays a significant role in various silver-mediated transformations. Its presence as an additive, often in conjunction with other transition metals like palladium or iridium, can profoundly influence reaction outcomes by stabilizing key intermediates or lowering the activation barriers of rate-determining steps mdpi.comrsc.orgnih.govacs.orgresearchgate.net. Computational studies have been instrumental in dissecting these roles, providing atomistic details of how silver(I) pivalate participates in or influences the catalytic cycle.
Modeling Transition States
Transition states represent the highest energy point along a reaction pathway, and their accurate modeling is paramount for understanding reaction kinetics and thermodynamics. DFT calculations allow for the precise determination of transition state geometries and the associated activation energies, which directly correlate with reaction rates snnu.edu.cnresearchgate.netmdpi.comrsc.orgresearchgate.net.
In the context of silver-mediated C-H activation, computational studies have investigated the formation of various transition states. For instance, in palladium-catalyzed C-H functionalization reactions where silver salts act as additives, DFT has supported the formation of heterobimetallic Pd–Ag transition states escholarship.orgresearchgate.net. The pivalate ligand's electronic and steric properties can influence the stability and geometry of these transition states, thereby affecting regioselectivity. Studies on indole (B1671886) functionalization, for example, revealed that the nature of the carboxylate ligand, such as pivalate versus trifluoroacetate, directly impacts the relative energy differences between selectivity-determining transition states, leading to altered site-selectivity acs.org.
Specific quantitative data from computational studies highlight the energetic landscape:
| Reaction Type / Process | Silver(I) Pivalate Role | Modeled Species | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| C-H Activation (Indole C7 vs C2) | Influences selectivity via transition state energies | Transition States | Varies based on site | acs.org |
| Hydroboration of Alkynes (β-insertion) | Facilitates migratory insertion | Transition State (Ag-TS2-β) | 28.2 | acs.org |
| Hydroboration of Alkynes (α-insertion) | Facilitates migratory insertion | Transition State (Ag-TS1-α) | 26.5 | acs.org |
| C-H Activation (Pd-catalyzed) | Stabilizes bimetallic transition state | Pd–Ag Transition State | Not specified | escholarship.org |
| C-H Activation (General) | Assists in concerted metalation-deprotonation (CMD) | Transition State | Not specified | rsc.org |
Modeling Intermediate Species
In C-H activation reactions, computational studies have identified several types of intermediates. For reactions involving silver and palladium, the formation of Pd–Ag bimetallic clusters has been computationally supported, suggesting their involvement in the catalytic cycle escholarship.orgresearchgate.net. In the context of indole functionalization, pivalate-containing intermediates were found to be more stable than those derived from other carboxylates, correlating with observed selectivity trends acs.org. DFT calculations have also been employed to model agostic complexes, where a metal center interacts with a C–H bond, and metallacycles formed after C-H bond cleavage mdpi.comacs.orgrsc.org.
In some silver-mediated cycloaddition reactions, computational studies have mapped out pathways involving intermediates such as zwitterions or biradicals, depending on the specific reaction and substrates mdpi.com. The analysis of intermediate energies provides critical insights into the thermodynamic favorability of different reaction pathways.
| Reaction Type / Process | Silver(I) Pivalate Role | Modeled Species | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| C-H Activation (Indole C7 vs C2) | Influences intermediate stability and selectivity | Pivalate-containing III | 3.7 (more stable than II) | acs.org |
| C-H Activation (Indole C7 vs C2) | Influences intermediate stability and selectivity | Trifluoroacetate-containing III' | 2.2 (more stable than II') | acs.org |
| C-H Activation (Pd-catalyzed) | Stabilization of bimetallic species | Pd–Ag bimetallic clusters | Not specified | escholarship.org |
| C-H Activation (General) | Formation of metallacycles after C-H activation | Metallacycle intermediates | Not specified | rsc.org |
These computational insights are indispensable for a comprehensive understanding of the reactivity of silver(I) pivalate in complex catalytic processes, guiding the design of new synthetic methodologies and the optimization of existing ones.
Compound List:
Emerging Research Directions and Future Perspectives
Rational Design Principles for Advanced Silver(I) Pivalate (B1233124) Precursors
The development of advanced precursors is crucial for optimizing deposition processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Research is actively pursuing rational design principles to enhance the properties of silver(I) pivalate and its derivatives for these applications. Key strategies involve tailoring the pivalate ligand or creating adducts and mixed-ligand complexes to improve volatility, thermal stability, and decomposition characteristics, ensuring cleaner conversion to pure silver films or nanoparticles mdpi.comresearchgate.netnih.gov.
Future research aims to engineer precursors with specific decomposition pathways and temperature windows that are compatible with a wider range of substrates and deposition techniques, including Focused Electron Beam Induced Deposition (FEBID) mdpi.comcore.ac.uk. This includes exploring fluorinated pivalates or other ligands that enhance thermal stability and reduce residue formation, thereby enabling higher silver content in deposited materials mdpi.comresearchgate.net. The design of these precursors is guided by an understanding of their molecular structure, thermal behavior, and gas-phase composition researchgate.netresearchgate.net.
| Precursor Design Strategy | Target Property Enhancement | Potential Application Area |
| Ligand Modification (e.g., fluorination) | Increased volatility, improved thermal stability, reduced residue | CVD, ALD, FEBID for high-purity silver films |
| Adduct Formation (e.g., with phosphines) | Enhanced volatility, monomeric gas phase, controlled decomposition | MOCVD of silver thin films |
| Mixed-Ligand Complexes | Tunable reactivity, tailored decomposition pathways | Advanced deposition processes, catalytic applications |
| Steric Hindrance Tuning | Control over intermolecular interactions, volatility | Precursor design for controlled thin film growth |
Integration of Silver(I) Pivalate into Novel Catalytic Architectures
Silver(I) pivalate is emerging as a versatile component in the development of novel catalytic systems. Its ability to act as a Lewis acid and its involvement in C-H activation reactions are key areas of ongoing research rsc.orgnih.govmdpi.com. Future directions involve integrating silver(I) pivalate into more complex catalytic architectures, such as heterogeneous catalysts or metal-organic frameworks (MOFs), to enhance selectivity and activity.
Research is exploring its role as a co-catalyst or additive in various transition-metal-catalyzed transformations, including C-H functionalization, cross-coupling reactions, and radical chemistry rsc.orgnih.govnih.gov. The precise mechanistic role of silver, often involving synergistic effects with other metals like palladium or rhodium, is a subject of intense investigation, aiming to unlock new reaction pathways and improve existing catalytic processes rsc.orgnih.govnih.gov.
Advanced Process Control and In-Situ Monitoring for Deposition Techniques
The precise control of thin film growth is paramount for advanced materials. Research is focusing on leveraging advanced process control strategies and in-situ monitoring techniques to optimize deposition processes utilizing silver(I) pivalate and related precursors. This includes employing real-time analytical methods such as mass spectrometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to understand and control film growth mechanisms, morphology, and composition rsc.orgresearchgate.netavs.orgosti.gov.
Future efforts are directed towards developing sophisticated control over ALD and CVD processes to achieve atomic-level precision in film thickness and conformality, crucial for applications in microelectronics and plasmonics mdpi.comnih.govsigmaaldrich.com. The ability to monitor and adjust deposition parameters in real-time will be key to realizing the full potential of silver precursors like silver(I) pivalate in creating high-performance silver nanostructures and films.
Exploration of New Chemical Transformations Enabled by Silver(I) Pivalate
The unique electronic properties and Lewis acidity of silver(I) ions, often facilitated by ligands like pivalate, are driving the exploration of new chemical transformations. Research is actively investigating silver(I) pivalate's potential as a catalyst or mediator in a broader range of organic synthesis reactions beyond its established roles in C-H activation rsc.orgnih.govmdpi.com.
Emerging areas include its application in isocyanide-alkyne cycloadditions for pyrrole (B145914) synthesis, where silver's ability to mediate C-C bond formation through migration pathways is being elucidated researchgate.net. Furthermore, its role in radical chemistry, leveraging silver's single-electron oxidant properties, is an active area of research, promising new synthetic methodologies researchgate.net. Understanding the mechanistic details of these transformations will pave the way for designing novel catalytic cycles and expanding the synthetic utility of silver(I) pivalate.
Scalability and Industrial Relevance of Silver(I) Pivalate Chemistry
The industrial relevance of silver(I) pivalate is intrinsically linked to the growing demand for silver in high-tech applications, including electronics, renewable energy (especially solar panels), and advanced manufacturing discoveryalert.com.audiscoveryalert.com.auminingvisuals.comsilverinstitute.orgsilverinstitute.orggoldmarket.froxfordeconomics.com. Silver's exceptional electrical and thermal conductivity, as well as its unique plasmonic and antibacterial properties, make it indispensable in these sectors.
Future research will focus on the scalability of silver(I) pivalate precursor synthesis to meet industrial demands. This includes optimizing synthetic routes for cost-effectiveness and ensuring the stability and ease of handling required for large-scale manufacturing processes. The economic outlook for silver in industrial applications remains strong, driven by technological innovation and the global push towards sustainable energy solutions, positioning silver(I) pivalate as a potentially significant precursor in these evolving markets discoveryalert.com.audiscoveryalert.com.auminingvisuals.comsilverinstitute.orgsilverinstitute.orggoldmarket.froxfordeconomics.com.
Compound Name List:
Silver(I) pivalate
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing pivalate derivatives, and what key experimental parameters influence yield and purity?
- Methodological Answer : Pivalate derivatives are typically synthesized via esterification of pivalic acid with alcohols or through catalytic coupling reactions. For example, benzylic pivalates can be synthesized via nickel-catalyzed cross-coupling using Ni(cod)₂ and NaOMe, where the choice of ligand (e.g., BnPPh₂) critically impacts stereoselectivity . Reductive deoxygenation of esters with trichlorosilane is another route, though reactivity varies with steric bulk (e.g., tertiary alcohols show higher efficiency) . Key parameters include reaction temperature (optimal range: 80–100°C), base selection (NaOtBu for amination), and solvent polarity.
Q. Which spectroscopic techniques are most effective for characterizing pivalate compounds, and what are the critical interpretation challenges?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is primary for structural elucidation, with pivalate's tert-butyl group showing distinct singlets at δ 1.2–1.4 ppm (¹H) and δ 25–30 ppm (¹³C). Challenges include overlapping signals in crowded regions (e.g., aromatic protons in aryl pivalates) and dynamic effects in sterically hindered derivatives. Mass spectrometry (HRMS) confirms molecular weight, while infrared spectroscopy (IR) identifies ester carbonyl stretches (~1740 cm⁻¹). For purity assessment, HPLC with C18 columns and acetonitrile/water gradients (70:30) is recommended .
Advanced Research Questions
Q. How can researchers optimize nickel-catalyzed cross-coupling reactions involving benzylic pivalates to achieve higher stereoselectivity?
- Methodological Answer : Stereoselectivity in nickel-catalyzed reactions is enhanced by ligand design. For unsymmetric allylic pivalates, BnPPh₂ ligands promote enantiospecific coupling with arylboroxines, achieving >90% enantiomeric excess (ee) under mild conditions (room temperature, 12 hrs). Kinetic studies suggest that NaOMe base facilitates transmetallation, while steric tuning of the pivalate leaving group minimizes side reactions . Screening chiral phosphine ligands (e.g., Josiphos) and adjusting solvent polarity (toluene > THF) further improve selectivity .
Q. What methodologies are employed to resolve contradictory data in pivalate-mediated C-H activation studies?
- Methodological Answer : Contradictions in catalytic efficiency (e.g., Rh vs. Pd systems) are addressed via mechanistic studies. For Rh-catalyzed C-H activation, isotopic labeling (e.g., D₂O quenching) and kinetic isotope effects (KIE) differentiate between concerted metalation-deprotonation (CMD) and oxidative addition pathways. Computational modeling (DFT) identifies transition states, while in situ IR monitors pivalate coordination . For Pd systems, pivalic acid additives stabilize intermediates, reducing β-hydride elimination side reactions .
Q. What considerations are essential when designing in vivo studies to assess pivalate derivatives' metabolic effects, particularly regarding carnitine depletion?
- Methodological Answer : Prolonged exposure to pivaloyl-conjugated compounds (e.g., antibiotics) depletes carnitine via urinary excretion of pivaloylcarnitine. Study design must include:
- Dose calibration : Administer 20 mg/kg/day pivalate derivatives orally for ≥54 days to replicate clinically relevant depletion .
- Biomarkers : Monitor serum carnitine (HPLC-MS/MS) and muscle biopsies (threshold: <5 µmol/g indicates deficiency).
- Control groups : Use isotonic saline or non-pivalate prodrugs to isolate effects .
Q. How do solvent systems and phase solubility methods impact the analysis of pivalate ester interactions with phenolic compounds?
- Methodological Answer : Hexane-ester cosolvent systems are ideal for phase solubility studies, as non-polar solvents minimize ester hydrolysis. For example, 4-hexylresorcinol-pivalate interactions show a 1:1 stoichiometry via Job’s plot analysis, but data variability arises from pH-dependent phenolic ionization (pKa ~10). Partition coefficient (log P) measurements in octanol-water (log P = 3.2 for pivalate esters) guide solvent selection .
Q. What comparative advantages does the pivalate radiotracer ¹⁸F-FPIA offer over ¹⁸F-FDG in PET-CT imaging for specific cancers?
- Methodological Answer : ¹⁸F-FPIA leverages fatty acid oxidation pathways, providing superior specificity in hypoxic tumors (e.g., glioblastoma) where glucose metabolism (¹⁸F-FDG) is unreliable. Clinical trials show ¹⁸F-FPIA uptake correlates with Ki-67 proliferation indices (r = 0.82, p < 0.01), outperforming ¹⁸F-FDG in distinguishing necrosis from active tumor regions. Synthesis involves nucleophilic substitution of pivalate precursors with ¹⁸F-fluoride (radiochemical yield: 65±5%) .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
